7H-Thiazolo[5,4-e]indazole
Description
Structure
3D Structure
Properties
CAS No. |
19546-92-0 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
6H-pyrazolo[3,4-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11) |
InChI Key |
OBVBYASRAPTFFQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NN=C3)SC=N2 |
Synonyms |
6H-Pyrazolo[3,4-g]benzothiazole(8CI) |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategies for 7h Thiazolo 5,4 E Indazole and Its Derivatives
Foundational Synthetic Routes to the 7H-Thiazolo[5,4-e]indazole Core
The initial construction of the this compound nucleus relies on fundamental organic reactions that facilitate the formation of the fused thiazole (B1198619) and indazole rings.
Cyclization Reactions for Ring Formation
A primary strategy for synthesizing the this compound scaffold involves the cyclization of appropriately substituted indazole precursors. A common approach begins with the reduction of N-alkylated nitroindazoles using hydrazine (B178648) to form unstable amino-indazole intermediates. nih.gov These intermediates are then directly reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. nih.gov This oxidative cyclization affords the desired N-alkylated thiazolo[5,4-e]indazol-2-amine compounds in excellent yields, often between 86-94%. nih.gov
This method has been shown to be an efficient one-pot approach, offering advantages over previous multi-step syntheses. nih.gov It also allows for the introduction of a primary amino group at the C-2 position of the thiazole ring, a feature not readily accessible through other methods. nih.gov
Another cyclization approach involves the reaction of 3-chloro-5-nitroindazole with potassium thiocyanate to yield the corresponding thiazolo[5,4-e]indazol-2-amine. nih.gov This demonstrates that halogenated indazoles can also serve as effective precursors for the thiazole ring formation.
Annulation Strategies for Fused Systems
Annulation, the formation of a new ring onto a pre-existing one, is another key strategy for constructing the this compound system. This often involves building the thiazole ring onto an existing indazole core. For instance, the synthesis of fused amino-thiazoloindazoles has been achieved from indazole derivatives substituted at the C-3 position with a halogen atom. nih.gov
The process typically starts with the halogenation of an indazole, such as the chlorination of 5-nitroindazole (B105863) with N-chlorosuccinimide (NCS). nih.gov The resulting chlorinated indazole then undergoes a reaction with potassium thiocyanate to form the fused thiazolo[5,4-e]indazol-2-amine. nih.gov This annulation strategy provides a direct route to the fused heterocyclic system.
Advanced Synthetic Approaches and Methodological Innovations
To create a diverse range of this compound derivatives for structure-activity relationship studies, more advanced and versatile synthetic methods have been employed. These include metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and classic named reactions adapted for this specific scaffold.
Metal-Catalyzed Coupling Reactions (e.g., Cu(I)-catalyzed azide (B81097)–alkyne cycloaddition)
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been successfully utilized to append a 1,2,3-triazole ring to the this compound core. nih.gov This methodology is valued for its high efficiency, regioselectivity, and mild reaction conditions. nih.gov
The synthesis begins with the preparation of azido-thiazolo[5,4-e]indazolyl derivatives. This is achieved by reacting the corresponding acetamide (B32628) derivatives with sodium azide in DMF, yielding the azido (B1232118) compounds in good yields (69-73%). nih.gov These azido derivatives are then reacted with a terminal alkyne, such as 1-ethynyl-3,5-bis(trifluoromethyl)benzene, in the presence of a copper(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate. nih.gov This cycloaddition proceeds smoothly at room temperature to afford the desired triazolo-thiazolo[5,4-e]indazole derivatives in high yields (80-87%). nih.gov
The following table summarizes the yields for the synthesis of azido and triazolo derivatives:
| Starting Acetamide | Azido Derivative Yield (%) | Triazolo Derivative Yield (%) |
| Derivative 6a | 69-73 | 80-87 |
| Derivative 6b | 69-73 | 80-87 |
| Derivative 6c | 69-73 | 80-87 |
Nucleophilic Substitution Reactions in Core Functionalization
Nucleophilic substitution reactions are instrumental in the functionalization of the this compound core, allowing for the introduction of various substituents. A common strategy involves the acylation of the 2-amino group on the thiazole ring. For example, thiazolo[5,4-e]indazol-2-amines can be reacted with chloroacetyl chloride in THF at room temperature. nih.gov This nucleophilic acyl substitution readily produces the corresponding acetamide derivatives in very good yields (76-87%). nih.gov
These acetamide derivatives serve as versatile building blocks for further modifications. The chloro substituent on the acetamide moiety is susceptible to nucleophilic substitution, enabling the attachment of other functional groups. For instance, reaction with carbazole (B46965) in the presence of sodium hydride in a DMF/THF mixture leads to the formation of carbazolo-thiazolo[5,4-e]indazole derivatives in good yields (66-77%). nih.gov
The table below outlines the yields for the synthesis of acetamide and carbazole derivatives:
| Starting Amine | Acetamide Derivative Yield (%) | Carbazole Derivative Yield (%) |
| Amine 5a | 76-87 | 66-77 |
| Amine 5b | 76-87 | 66-77 |
| Amine 5e | 76-87 | 66-77 |
Hantzsch-Type Condensations for Thiazole Ring Formation
The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be adapted for the construction of thiazoloindazoles. jpionline.org This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. jpionline.org In the context of this compound, this would involve a suitably functionalized indazole derivative bearing an α-haloketone moiety.
While direct application of the Hantzsch synthesis to form the this compound core from a pre-formed indazole is less commonly reported in the specific search results, the general principle of condensing a thiourea with an appropriate α-halo carbonyl compound remains a fundamental and viable strategy for constructing the thiazole portion of the fused system. jpionline.orgmdpi.com The reaction is known for its high yields in producing aminothiazoles. jpionline.org The synthesis of 2-aminothiazoles via the Hantzsch reaction often involves heating a mixture of a ketone, thiourea, and iodine. jpionline.org
Functionalization and Derivatization Strategies
Functionalization and derivatization are critical for developing a library of this compound compounds with diverse biological activities. These strategies focus on introducing new chemical entities or modifying existing ones on the core structure.
The introduction of pendant moieties, such as triazole and carbazole, onto the this compound framework has been a successful strategy to enhance biological activity. nih.gov For instance, a carbazole moiety can be attached to the thiazolo[5,4-e]indazole core through nucleophilic substitution. This is achieved by reacting a chloro-substituted acetamide derivative of thiazolo[5,4-e]indazole with carbazole in the presence of sodium hydride (NaH) in a dimethylformamide (DMF)/tetrahydrofuran (B95107) (THF) mixture. nih.gov This reaction typically proceeds at 65 °C over 24 hours and can yield carbazolo-thiazolo[5,4-e]indazole derivatives in good yields (66–77%). nih.gov
Another important pendant moiety, the 1,2,3-triazole ring, can be introduced using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" approach is highly efficient and regioselective, offering a straightforward method to link the thiazolo[5,4-e]indazole core with other biologically active motifs. nih.gov The versatility of this reaction allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry. nih.gov
The incorporation of piperazine (B1678402) and piperidine (B6355638) rings is also a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound. For example, in the synthesis of related thiazole-pyrimidine derivatives, various substituted piperazines have been introduced by reacting a chloro-substituted pyrimidine (B1678525) with the desired piperazine derivative in the presence of a base like diisopropylethylamine (DIPEA) in dimethyl sulfoxide (B87167) (DMSO). nih.gov
Table 1: Examples of Pendant Moieties Introduced onto the Thiazolo[5,4-e]indazole Core
| Pendant Moiety | Synthetic Method | Reagents and Conditions | Reference |
|---|---|---|---|
| Carbazole | Nucleophilic Substitution | Carbazole, NaH, DMF/THF, 65 °C, 24 h | nih.gov |
| 1,2,3-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-functionalized thiazolo[5,4-e]indazole, alkyne, Cu(I) catalyst | nih.gov |
Alkylation and acylation reactions on the heteroatoms of the indazole and thiazole rings are fundamental for creating diverse derivatives. The indazole scaffold can exist in two tautomeric forms, which can lead to a mixture of N1 and N2 alkylated or acylated isomers. nih.gov The ratio of these isomers is often dependent on the solvent, reaction medium, and the specific reagents used. nih.gov
For instance, acylation of 1,5,6,7-tetrahydro-4H-indazol-4-ones with reagents like m-toluoyl chloride or cyclopropanecarbonyl chloride in dichloromethane (B109758) with triethylamine (B128534) typically results in a mixture of N1 and N2 isomers. nih.gov Similarly, alkylation reactions under standard conditions can also produce isomeric mixtures. nih.gov However, in some cases, it is possible to achieve regioselective N-alkylation. Studies on the alkylation of the 1H-indazole scaffold have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can favor the formation of the N-1 alkylated product. d-nb.info
Further functionalization can be achieved by reacting 2-aminothiazolo[5,4-e]indazoles with chloroacetyl chloride. This nucleophilic acyl substitution, performed in THF at room temperature, yields acetamide derivatives that serve as versatile building blocks for further modifications. nih.gov These reactions are generally efficient, providing the desired products in high yields (76-87%) after simple workup procedures. nih.gov
Table 2: Conditions for Alkylation and Acylation of Indazole Derivatives | Reaction Type | Reagents | Solvent | Outcome | Reference | | --- | --- | --- | --- | | Acylation | m-Toluoyl chloride, Triethylamine | Dichloromethane | Mixture of N1/N2 isomers | nih.gov | | Alkylation | Alkyl bromide, Sodium Hydride | Tetrahydrofuran | Predominantly N1 isomer | d-nb.info | | Acylation | Chloroacetyl chloride | Tetrahydrofuran | N-acylated 2-aminothiazolo[5,4-e]indazole | nih.gov |
Modification of substituents on the peripheral rings of the this compound system allows for fine-tuning of its chemical and biological properties. A common strategy involves the transformation of a cyano group, which can be a versatile precursor for various other functional groups. For example, a cyano group on a thiazolo[5,4-f]quinazoline ring system can be converted into carboxamidines, amides, or imidates. nih.gov
The synthesis of substituted 5,6-dihydro-4h-thiazolo[4,5-e]indazoles has also been reported, highlighting the potential for modifications on the indazole portion of the scaffold. nih.gov Furthermore, research on related heterocyclic systems demonstrates the possibility of introducing a variety of substituents. For instance, in the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, different aryl and heteroaryl groups have been introduced at various positions on the pyrimidine ring. nih.gov
Alkylation and Acylation of Heteroatoms
Sustainable Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. This includes the use of greener solvents and energy-efficient reaction conditions.
Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. mdpi.com A study on the synthesis of thiazolo[5,4-d]thiazoles, a related heterocyclic system, successfully employed a DES composed of L-proline and ethylene (B1197577) glycol. mdpi.com The reaction, which involved the condensation of dithiooxamide (B146897) and an aromatic aldehyde, was carried out at 130 °C for one hour, yielding the desired product in good yields without the need for further purification. mdpi.com The use of DESs not only provides a safer reaction medium but can also influence the reaction outcome and simplify the work-up process. The development of novel ternary DES systems, for instance one composed of dimethyl urea, SnCl2, and HCl, has also been shown to be effective for the synthesis of imidazole (B134444) derivatives, acting as both a recyclable catalyst and solvent. researchgate.net
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. ajrconline.orgmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those with a thiazole or indazole core. ajrconline.orgsci-hub.se
For example, the synthesis of thiazolidinone derivatives has been achieved with good yields using microwave irradiation, which significantly reduces the reaction time and the amount of solvent required. ajrconline.org Microwave heating has also been employed in the synthesis of thiazolo[5,4-f]quinazolines, where it facilitated key steps such as the formation of an N,N-dimethylformamidine intermediate and the subsequent cyclization to the tricyclic system. nih.govfrontiersin.org In the synthesis of thiazolo[5,4-d]thiazoles, microwave heating in combination with a green solvent system further enhanced the efficiency and sustainability of the process, leading to improved yields. mdpi.com
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis | Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference | | --- | --- | --- | --- | | Synthesis of thiazolidinone derivatives | Longer reaction time, lower yield | Shorter reaction time (minutes), higher yield | Reduced time, increased yield, less solvent | ajrconline.org | | Synthesis of thiazolo[5,4-f]quinazolines | Longer reaction times | Reaction times of 2-45 minutes | Rapid, efficient | frontiersin.org | | Synthesis of thiazolo[5,4-d]thiazoles | Classical heating, 70% yield | Microwave heating, 75% yield | Higher yield | mdpi.com |
Iii. Structural Elucidation and Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structures of thiazoloindazole derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment. nih.gov
In the ¹H NMR spectra of thiazolo[5,4-e]indazole derivatives, the proton signals offer insights into their specific locations within the fused ring system. For instance, in a series of 2-amino-thiazolo[5,4-e]indazole compounds, a singlet corresponding to the N-H proton of the indazole unit is typically observed around δ 12.8 ppm. nih.gov The protons on the heterocyclic rings exhibit characteristic chemical shifts and coupling patterns. For example, the H-3 proton of the thiazole (B1198619) ring and the H-7 proton of the indazole ring can show long-range "zig-zag" coupling, appearing as a doublet and a doublet of doublets with a small coupling constant (J = 0.9 Hz). nih.gov The substitution pattern on the rings significantly influences the chemical shifts. For example, the introduction of a carbazole (B46965) unit can induce a noticeable shielding effect on the H-3, H-6, and H-7 protons. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In thiazolo[5,4-e]indazol-amine derivatives, the most deshielded carbon signal is typically attributed to the C-2 carbon of the thiazole ring. nih.gov The formation of acetamide (B32628) derivatives at the 2-amino position introduces new signals for the carbonyl and methylene (B1212753) carbons of the acetamide moiety at approximately δ 155.0 ppm and δ 42.8 ppm, respectively. nih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity between protons and carbons, which is crucial for distinguishing between isomers. nih.gov
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| 2-Amino-thiazolo[5,4-e]indazole derivative | Not Specified | ~12.8 (s, 1H, indazole N-H); H-3 and H-7 show long-range coupling (J = 0.9 Hz) | Most deshielded signal attributed to C-2 of the thiazole ring |
| 2-Chloro-N-(6-ethyl-6H-thiazolo[5,4-e]indazol-2-yl)acetamide | Not Specified | Singlets in the range of δ 4.5–4.1 ppm (CH₂ protons of 2-chloroacetamide) | ~155.0 (C=O), ~42.8 (CH₂) |
| Carbazole-thiazolo[5,4-e]indazole derivative | Not Specified | Shielding effect (≈ 0.2 ppm) on H-3, H-6, and H-7; Duplet at δ ≈ 8.18 ppm (protons at 4,5-positions of carbazole) | Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of 7H-Thiazolo[5,4-e]indazole and its analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. mdpi.comacs.org
The electron impact (EI) mass spectra of thiazole derivatives often show intense molecular ion peaks. The fragmentation of these compounds is influenced by the nature and position of substituents. A common fragmentation pathway for substituted thiazoles involves the cleavage of the bonds adjacent to the thiazole ring, leading to the formation of characteristic fragment ions. For instance, the mass spectra of some 5-(aryl)-2-aminothiazole derivatives show base peaks corresponding to the 5-(aryl)-2-aminothiazole ion.
In the context of fused heterocyclic systems like thiazoloindazoles, the fragmentation patterns can be complex. The initial fragmentation often involves the loss of small, stable molecules or radicals from the molecular ion. For example, a study on 1,2,3-thiadiazoles, which also contain a sulfur-nitrogen heterocycle, showed that the elimination of a nitrogen molecule from the molecular ion is a common initial fragmentation step. rsc.org The analysis of fragmentation patterns provides valuable structural information, helping to confirm the identity of the compound and to deduce the connectivity of its constituent parts. arkat-usa.orgresearchgate.net
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z | Reference |
|---|---|---|---|---|
| 2,3-Dihydrothiazolo[3,2-b]indazole | ESI | 177.0486 | 177.0482 | acs.org |
| Benzo acs.orgscialert.netthiazolo[3,2-b]indazole | ESI | 225.0486 | 225.0482 | acs.org |
| 8,9-Dihydro-7H- mdpi.comtandfonline.comdioxolo[4,5-f] mdpi.comtandfonline.comthiazino[3,2-b]indazole | ESI | 235.0541 | 235.0523 | acs.org |
| 7,8,9,10-Tetrahydro- mdpi.comtandfonline.comdioxolo[4,5-f] mdpi.comtandfonline.comthiazepino[3,2-b]indazole | ESI | 249.0697 | 249.0698 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. mdpi.com
The IR spectra of these compounds typically show absorption bands for N-H, C-H, C=N, and C=C stretching and bending vibrations. The N-H stretching vibration of the indazole ring usually appears as a broad band in the region of 3400-3200 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹. tandfonline.com The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings typically appear in the 1650-1450 cm⁻¹ region. tandfonline.comresearchgate.net
The presence of the thiazole ring is indicated by characteristic C-S stretching vibrations. scialert.net For a pyrrolothiazole derivative, C-S stretching modes were observed at 712 and 656 cm⁻¹ in the IR spectrum. scialert.net The substitution on the thiazoloindazole core will introduce new absorption bands. For example, the introduction of a carbonyl group will result in a strong absorption band in the region of 1750-1650 cm⁻¹, depending on its chemical environment. tandfonline.com The presence of sulfonyl groups in sulfonamide derivatives gives rise to characteristic symmetric and asymmetric SO₂ stretching bands. jst.go.jp
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Observed Values for Related Compounds (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch (Indole/Indazole) | 3400-3200 | 3406 (Indole) | researchgate.net |
| Aromatic C-H Stretch | 3100-3000 | 3014-3082 | tandfonline.com |
| C=N Stretch | 1690-1640 | 1610-1622 | tandfonline.com |
| Aromatic C=C Stretch | 1600-1450 | 1582-1589 | tandfonline.com |
| C-S Stretch (Thiazole) | 800-600 | 712, 656 (Pyrrolothiazole) | scialert.net |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity established by spectroscopic methods and revealing the molecule's three-dimensional conformation.
In one derivative, 2-chloro-N-(6-ethyl-6H-thiazolo[5,4-e]indazol-2-yl)acetamide, the crystal structure showed that the asymmetric unit contains three independent molecules. nih.gov The crystal packing is dominated by strong hydrogen bonding interactions between the indazole rings and the adjacent acetamide residues. nih.gov Such detailed structural information is invaluable for understanding the structure-property relationships of these compounds.
Iv. Theoretical and Computational Investigations of 7h Thiazolo 5,4 E Indazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been a important tool in elucidating the electronic properties of indazole derivatives. rsc.org These calculations provide a foundational understanding of the molecule's behavior at a quantum level.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of molecules. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap (ΔE), are key descriptors of molecular stability and reactivity. physchemres.orgjmaterenvironsci.com A smaller energy gap generally implies higher reactivity. researchgate.net
DFT studies on various indazole derivatives have determined these parameters. For instance, a study on novel indazole derivatives identified compounds 8a, 8c, and 8s as having the most substantial HOMO-LUMO energy gaps, suggesting greater stability. rsc.org In another study of 1,2,4-thiadiazole (B1232254) derivatives based on Norfloxacin, the compound with the smallest HOMO-LUMO gap (ΔE = 2.94 eV) was found to be the most reactive. researchgate.net These analyses help in predicting the most probable sites for electrophilic and nucleophilic attacks.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Indazole Derivative 8a | - | - | Substantial | rsc.org |
| Indazole Derivative 8c | - | - | Substantial | rsc.org |
| Indazole Derivative 8s | - | - | Substantial | rsc.org |
| 1,2,4-Thiadiazole Derivative 7 | - | - | 2.94 | researchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP surface displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For instance, in azole-based inhibitors, the electrostatic potential created by the protein and heme cofactor can be negative, influencing how ligands bind. unil.ch Similarly, for some inhibitors, the electrostatic potential map can reveal that a significant portion of the atoms are negatively charged, which can be an indicator of robust anti-corrosive properties. researchgate.net This type of analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.
Frontier Molecular Orbital Analysis
Molecular Modeling and Simulation Studies
Molecular modeling techniques are extensively used to predict the interaction of ligands with their biological targets and to study the dynamic behavior of these systems.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. nih.gov
For example, molecular docking studies on thiazolo[5,4-e]indazole-based derivatives were used to predict their potential as acetylcholinesterase (AChE) inhibitors. nih.gov These computational predictions guided the synthesis of the most promising compounds. nih.gov Similarly, novel thiazolyl-indazole derivatives were evaluated as potential inhibitors of the SARS-CoV-2 main protease (MPro) through docking simulations, which helped in identifying key binding interactions such as π-stacking with specific amino acid residues. nih.gov In another study, docking of indazole derivatives into the active site of the renal cancer-related protein (PDB: 6FEW) showed that derivatives 8v, 8w, and 8y had the highest binding energies. rsc.org
| Derivative Series | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Thiazolo[5,4-e]indazoles | Acetylcholinesterase (AChE) | Guided synthesis of potent inhibitors. | nih.gov |
| Thiazolyl-indazoles | SARS-CoV-2 MPro | Identified key π-stacking interactions. | nih.gov |
| Indazole Derivatives (8v, 8w, 8y) | Renal Cancer-Related Protein (6FEW) | Showed highest binding energies. | rsc.org |
| Thiazolo[4,5-b]quinoxaline Derivatives | EGFR/HER-2 | Compound 4l was the most potent inhibitor. | rsc.org |
| Thiazole (B1198619)–Pyrimidine (B1678525) Derivatives | ATR Kinase | Identified as potential ATR kinase binders. | bohrium.com |
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding stability of a ligand-receptor complex over time. dovepress.com These simulations are often used to refine docking poses and to calculate binding free energies.
MD simulations were performed on thiazolyl-indazole derivatives in complex with SARS-CoV-2 MPro to assess the stability of the binding interactions predicted by docking. nih.gov Similarly, MD simulations of indazole-sulfonamide derivatives bound to protein kinases demonstrated the stability of the ligand-protein complex, supporting their potential as therapeutic agents. mdpi.com These simulations offer a dynamic perspective that is crucial for understanding the intricacies of molecular recognition. dovepress.com
Molecular Docking for Ligand-Target Binding Prediction
Tautomeric Equilibria and Isomerism in the Fused Indazole System
The indazole ring system can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. austinpublishinggroup.com The relative stability of these tautomers can be influenced by substituents and the surrounding environment. austinpublishinggroup.com Computational studies have been employed to predict the most stable tautomer of various indazole derivatives. mdpi.com
For instance, theoretical calculations on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives were performed to determine the most stable tautomeric form, with the results aligning with experimental data. mdpi.com While the 1H-tautomer is generally more stable for the parent indazole, substitutions can shift the equilibrium. austinpublishinggroup.com Understanding the predominant tautomeric form is critical as it can significantly impact the molecule's biological activity and its interaction with target proteins. The interconversion between tautomers is typically an intermolecular process. mdpi.com
Computational Assessment of Tautomeric Stability
The tautomerism of indazole and its fused-ring derivatives is a well-documented area of study. austinpublishinggroup.commdpi.comnih.govnih.gov Annular tautomerism in the indazole ring system typically involves the migration of a proton between the two nitrogen atoms, leading to 1H- and 2H-tautomers. austinpublishinggroup.com For the 7H-Thiazolo[5,4-e]indazole system, the key equilibrium would be between the 7H-tautomer and its corresponding 4H-tautomer.
Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to assess the relative stability of these tautomeric forms. mdpi.comnih.gov These calculations determine the ground-state energies of the optimized geometries of each tautomer. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form. For instance, studies on related indazole derivatives have utilized methods like B3LYP/6-31G** to compare the energies of different tautomers. mdpi.comnih.gov While specific calculations for this compound are not extensively reported in the literature, the general principles from studies on other indazoles can be applied. In many substituted indazoles, the 1H-tautomer is found to be more stable than the 2H-tautomer. austinpublishinggroup.com However, the presence of the fused thiazole ring and substituents can influence this equilibrium. austinpublishinggroup.com
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| This compound | B3LYP/6-31G** | 0.00 (Reference) |
Spectroscopic Signatures of Tautomeric Forms
Spectroscopic techniques provide the experimental basis for identifying and distinguishing between different tautomers. Computational methods can predict the spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) for each tautomer, which can then be compared with experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying tautomeric forms in solution and in the solid state. austinpublishinggroup.com Key differences in the 1H and 13C NMR spectra are expected between the 7H- and 4H-tautomers of Thiazolo[5,4-e]indazole. For the 7H-tautomer, the presence of an N-H proton would give rise to a characteristic signal in the 1H NMR spectrum, often observed as a broad singlet. nih.gov In a study on related 6-methyl-6H-thiazolo[5,4-e]indazol-2-amine derivatives, the N-H proton was observed around δ 12.8 ppm. nih.gov The chemical shifts of the carbon and other protons in the heterocyclic rings would also differ significantly between the two tautomers due to the change in the electronic environment upon proton migration. Theoretical calculations of NMR chemical shifts can help in assigning the signals to the correct tautomer. austinpublishinggroup.com
Infrared (IR) Spectroscopy: IR spectroscopy can also be used to distinguish between tautomers. The N-H stretching vibration in the 7H-tautomer would produce a characteristic band in the IR spectrum, typically in the region of 3200-3400 cm-1. This band would be absent in the spectrum of the 4H-tautomer. Furthermore, the vibrational frequencies of the C=N and C=C bonds within the fused ring system would be sensitive to the tautomeric form, providing another avenue for differentiation. tandfonline.comnih.gov
Table 2: Predicted Key Spectroscopic Features for Tautomers of this compound
| Spectroscopic Technique | Tautomer | Predicted Key Signal |
|---|---|---|
| 1H NMR | This compound | N-H proton signal |
| 1H NMR | 4H-Thiazolo[5,4-e]indazole | Absence of N-H proton signal |
| 13C NMR | 7H- vs. 4H- | Different chemical shifts for ring carbons |
| IR Spectroscopy | This compound | N-H stretching band |
Note: This table outlines the expected differences based on general principles of spectroscopy and studies of related compounds. Specific, experimentally verified data for the parent this compound is limited.
V. Structure Activity Relationship Sar Studies of 7h Thiazolo 5,4 E Indazole Derivatives
Impact of Structural Modifications on Biological Interaction Profiles
The biological activity of 7H-Thiazolo[5,4-e]indazole derivatives can be significantly altered by modifying the core heterocyclic structure or by introducing various substituents at different positions.
Modifications to the tricyclic this compound scaffold are a key strategy for optimizing biological activity. Research has focused on attaching different chemical moieties, particularly at the C-2 position of the thiazole (B1198619) ring, to enhance interactions with specific biological targets like acetylcholinesterase (AChE). nih.gov
For instance, a series of derivatives were developed where the core was modified by introducing an acetamide (B32628) linker at the C-2 amino position. This linker served as a point for further derivatization. Two notable modifications include the attachment of a bis(trifluoromethyl)phenyl-triazolyl group and a carbazolyl group. nih.gov The synthesis of these derivatives was guided by molecular docking studies to predict their binding affinity. nih.govacs.org
The introduction of a triazole moiety was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while the carbazole (B46965) group was attached via nucleophilic substitution. nih.govacs.org SAR analysis revealed that derivatives featuring the flexible bis(trifluoromethyl)phenyl-triazolyl group demonstrated more promising activity against AChE compared to those with the more rigid carbazolyl substituent. nih.gov Specifically, the derivative Tl45b, which contains the triazolyl group, was identified as a superior AChE inhibitor with a very low IC₅₀ value of 0.071 ± 0.014 μM. nih.gov This highlights that modifications to the core scaffold, guided by computational predictions, can lead to the development of highly potent enzyme inhibitors. nih.govacs.org
| Compound ID | Core Modification at C-2 Position | Target | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Tl45a | N-(1-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl | AChE | 0.86 ± 0.04 µM | nih.gov |
| Tl45b | N-(1-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl | AChE | 0.071 ± 0.014 µM | nih.gov |
| Tl58a | N-(9H-carbazol-9-yl) | AChE | > 10 µM | nih.gov |
| Tl58b | N-(9H-carbazol-9-yl) | AChE | 1.5 ± 0.1 µM | nih.gov |
The regiochemistry of substituents on the indazole portion of the scaffold plays a critical role in determining the physical properties and biological activity of the derivatives. The indazole ring can be substituted at two different nitrogen atoms, N-1 or N-2, and the position of substitution is heavily influenced by both steric and electronic factors of other groups on the benzene (B151609) ring. mdpi.com
Studies on the N-alkylation of the parent indazole ring system show that reaction conditions and the nature of substituents at positions C-4, C-5, C-6, and C-7 dictate the ratio of N-1 to N-2 alkylated products. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), a C-7 nitro or methyl carboxylate group strongly directs alkylation to the N-2 position. austinpublishinggroup.com Conversely, changing the conditions to cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to a loss of this N-2 regioselectivity. austinpublishinggroup.com
| Indazole Substituent | Reaction Conditions | N-1:N-2 Ratio | Reference |
|---|---|---|---|
| 7-Methyl | NaH in THF | 1:1.2 | austinpublishinggroup.com |
| 7-Methyl | Cs₂CO₃ in DMF | 1.1:1 | austinpublishinggroup.com |
| 7-Nitro | NaH in THF | 1:>99 | austinpublishinggroup.com |
| 7-Nitro | Cs₂CO₃ in DMF | 1.1:1 | austinpublishinggroup.com |
| 6-CO₂Me | NaH in THF | 1:2.2 | austinpublishinggroup.com |
| 5-CO₂Me | NaH in THF | 1:1.3 | austinpublishinggroup.com |
| 4-CO₂Me | NaH in THF | 1:1.3 | austinpublishinggroup.com |
Core Scaffold Modifications
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These computational models are invaluable for predicting the activity of new derivatives and guiding drug design.
Predictive modeling, often using 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is a powerful tool in the development of thiazolo-indazole derivatives. Although specific 3D-QSAR models for this compound are not widely published, studies on structurally related indazole-containing heterocycles demonstrate the utility of this approach. rsc.orgresearchgate.net
For example, 3D-QSAR studies on benzimidazole-indazole derivatives as FLT3 inhibitors have successfully generated reliable CoMFA and CoMSIA models. researchgate.net These models use statistical methods to correlate the steric and electrostatic fields (CoMFA) or other molecular properties (CoMSIA) of the compounds with their inhibitory activity. The resulting contour maps highlight regions where modifications to the molecule are likely to increase or decrease activity. rsc.orgresearchgate.net For instance, a model might show that a bulky, electron-donating group is favored in one region, while a smaller, electron-withdrawing group is preferred in another. Such insights allow for the rational design of new molecules with potentially enhanced biological activity before committing to their chemical synthesis. mdpi.com
In modern drug discovery, it is not enough for a compound to be potent; it must also possess "druglike" properties. These properties, which include solubility, membrane permeability, and metabolic stability, are often assessed computationally. Tools such as QikProp and Molsoft are used to calculate various physicochemical descriptors and predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a molecule. ijcrt.org
Studies on substituted indazoles have utilized these tools to evaluate their potential as drug candidates. ijcrt.org Key calculated parameters include:
Molecular Weight (MW): Influences size and diffusion.
LogP: The logarithm of the octanol/water partition coefficient, indicating lipophilicity.
Molecular Polar Surface Area (PSA): Correlates with membrane permeability.
Number of Hydrogen Bond Donors and Acceptors: Affects solubility and receptor binding.
These calculations help filter out compounds that are unlikely to be successful as drugs, even if they show high potency in initial assays. For the this compound scaffold, such assessments are critical for prioritizing which derivatives to synthesize and advance through the drug development pipeline, ensuring that resources are focused on compounds with the highest probability of success. ijcrt.orgnih.gov
Predictive Modeling for Biological Activity
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule.
For derivatives of this compound that contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different potency, efficacy, and even mechanism of action. taylorandfrancis.com For example, the synthesis of some thiazolyl-indazole derivatives starts from chiral natural products, introducing stereocenters into the final molecule.
The separation of racemic mixtures into individual enantiomers, a process known as chiral resolution, is therefore a critical step in SAR studies. taylorandfrancis.commdpi.com Techniques like chiral High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose. mdpi.com Subsequent biological testing of the pure enantiomers often reveals that one is significantly more active than the other (the eutomer), while the other may be inactive or even contribute to undesirable effects (the distomer). taylorandfrancis.com Understanding these stereochemical requirements is essential for designing optimized, single-isomer drugs with improved therapeutic indices.
Vi. Mechanistic Insights into Biological Interactions of 7h Thiazolo 5,4 E Indazole Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 7H-thiazolo[5,4-e]indazole have shown potent inhibitory activity against several classes of enzymes. The core structure serves as a versatile template for designing specific inhibitors that can modulate enzymatic functions involved in various disease pathologies.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission. The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease.
The mechanism of AChE inhibition by certain compounds involves binding to the enzyme's active site, which contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). mdpi.com By interacting with these sites, inhibitors prevent acetylcholine from accessing the catalytic triad (B1167595) (serine, histidine, and glutamate (B1630785) residues) responsible for its hydrolysis. frontiersin.org This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. frontiersin.org
Research into thiazoloindazole-based compounds has yielded potent AChE inhibitors. researchgate.net In one study, two series of derivatives were synthesized: one incorporating a triazole moiety and the other a carbazole (B46965) moiety, attached to the thiazolo[5,4-e]indazole core. nih.gov Molecular docking studies guided the design of these compounds, predicting their strong binding potential to AChE. nih.gov
Subsequent enzymatic assays confirmed these predictions. The derivative Tl45b , which features a bis(trifluoromethyl)phenyl-triazolyl group, was identified as a particularly potent and selective AChE inhibitor. researchgate.net Structure-activity relationship (SAR) analysis revealed that derivatives with the flexible bis(trifluoromethyl)phenyl-triazolyl group were more active than those with the more rigid carbazolyl substituent. researchgate.net This suggests that specific structural features and flexibility are crucial for optimal interaction with the enzyme's active site. researchgate.net
| Compound | Description | AChE IC₅₀ (µM) |
| Tl45b | Thiazoloindazole with bis(trifluoromethyl)phenyl-triazolyl moiety | 0.071 ± 0.014 |
| Donepezil | Standard AChE inhibitor (Reference) | 0.056 ± 0.002 |
Table based on data from studies on thiazole (B1198619) and thiazoloindazole derivatives. researchgate.net
Tubulin Polymerization Inhibition
Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton. nih.gov Microtubules play a vital role in cell division by forming the mitotic spindle, a structure necessary for chromosome segregation. unipd.it Agents that interfere with tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis, making them effective anticancer agents. researchgate.net
Thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization. researchgate.net The mechanism of action for many of these derivatives involves binding to the colchicine-binding site on β-tubulin. unipd.it This interaction prevents the assembly of tubulin dimers into microtubules, destabilizing the microtubule network and halting cell division. nih.gov
Studies on related heterocyclic systems, such as researchgate.netnih.govthiazolo[4,5-e]isoindoles, show they act as spindle poisons by interfering with microtubule dynamics, which causes a block in the G2/M phase of the cell cycle and subsequent apoptotic cell death. unipd.it The antiproliferative activity of these compounds is directly correlated with their ability to inhibit tubulin polymerization. mdpi.com For instance, the thiazole-naphthalene derivative 5b was found to inhibit tubulin polymerization with an IC₅₀ value of 3.3 µM and bind effectively to the colchicine (B1669291) site. nih.gov This disruption of microtubule formation is a key mechanism behind the anticancer potential of various thiazole-based heterocyclic compounds. nih.govamazonaws.com
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. glpbio.com While it plays a role in host defense, its uncontrolled activity contributes to tissue damage in inflammatory diseases and has been associated with cancer progression. nih.govnih.gov Consequently, HNE is a significant therapeutic target. nih.gov
Derivatives based on the indazole scaffold have been developed as potent and competitive HNE inhibitors. glpbio.com For example, a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones demonstrated potent, competitive inhibition of HNE with Kᵢ values in the low nanomolar range (6–35 nM). nih.govnih.gov Kinetic analyses, including Lineweaver-Burk plots, have confirmed a competitive inhibition mechanism for these types of compounds, where the inhibitor vies with the substrate for binding to the enzyme's active site. researchgate.net This indicates that the thiazolo-indazole scaffold can be effectively utilized to design specific and potent HNE inhibitors. nih.gov
Receptor Modulation and Antagonism (e.g., Adenosine (B11128) A2A Receptor)
The adenosine A₂A receptor (A₂AR) is a G-protein coupled receptor that is highly expressed in the brain and immune cells. frontiersin.orge-century.us It plays a role in regulating various physiological processes, and its antagonism has been explored for therapeutic applications in neurodegenerative diseases and cancer. frontiersin.orgmdpi.com A₂AR antagonists can modulate neuronal activity and immune responses, often by blocking the effects of endogenous adenosine. mdpi.com
Structurally related scaffolds, such as thiazolo[5,4-d]pyrimidine (B3050601), have been identified as essential pharmacophores for blocking the A₂AR. Studies have shown that combining this core with other functional groups can produce dual-acting agents. For instance, derivatives designed to also inhibit the adenosine-generating enzyme CD73 resulted in compounds that acted as inverse agonists at the human A₂AR with high affinity and selectivity. An inverse agonist not only blocks the receptor but also reduces its basal, constitutive activity. mdpi.com
The mechanism of A₂AR antagonism involves binding to the receptor, which prevents adenosine from activating it. mdpi.com This blockade can "release the brake" on other signaling pathways, such as enhancing dopamine (B1211576) D₂ receptor-mediated effects in the brain. mdpi.com The ability of thiazole-based heterocyclic systems to serve as potent and selective A₂AR antagonists highlights a key area of their therapeutic potential. nih.govbiorxiv.org
Cellular Pathway Interventions
The biological effects of this compound derivatives are ultimately realized through their intervention in critical cellular pathways. By inhibiting key enzymes or modulating receptors, these compounds can trigger downstream events that control cell fate, such as proliferation, cell cycle progression, and apoptosis.
Cell Cycle Regulation in Cancer Cell Lines
A primary consequence of inhibiting tubulin polymerization is the disruption of the cell cycle. The cell cycle is a series of events that leads to cell division, consisting of four main phases: G₁, S, G₂, and M (mitosis). Checkpoints ensure the fidelity of this process, and their disruption is a hallmark of cancer.
As previously noted, inhibitors of tubulin polymerization prevent the formation of a functional mitotic spindle, which is essential for separating chromosomes during the M phase. unipd.it This triggers the spindle assembly checkpoint, leading to a halt in cell cycle progression, most commonly at the G2/M transition. nih.govunipd.it
Studies on various thiazole-containing anticancer agents confirm this mechanism. For example, the thiazole-naphthalene derivative 5b was shown to arrest MCF-7 breast cancer cells in the G2/M phase. nih.gov Similarly, research on structurally related researchgate.netnih.govthiazolo[4,5-e]isoindoles and nih.govnih.govoxazolo[5,4-e]indazoles demonstrated that the most active compounds induce G2/M phase arrest, which subsequently leads to apoptosis. researchgate.netresearchgate.net In some cases, cell cycle arrest has also been observed in other phases; for example, a thiazolo[5,4-b]pyridine (B1319707) derivative was found to induce cell cycle arrest in GIST-T1 and HMC1.2 cancer cells. nih.gov This intervention in the cell cycle is a direct mechanistic link between the molecular action of these compounds (e.g., tubulin inhibition) and their antiproliferative effects. pitt.edu
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect |
| researchgate.netnih.govThiazolo[4,5-e]isoindoles | HeLa | G2/M phase arrest, induction of apoptosis |
| Thiazole-naphthalene (5b) | MCF-7 | G2/M phase arrest, induction of apoptosis |
| Thiazolo[5,4-b]pyridines | GIST-T1, HMC1.2 | Cell cycle arrest, induction of apoptosis |
Table summarizing cell cycle effects of various thiazole-based compounds from cited studies. nih.govresearchgate.netnih.gov
Induction of Apoptosis in Cellular Models
Derivatives of the this compound scaffold and related heterocyclic systems have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. The mechanisms often involve the intrinsic mitochondrial pathway and cell cycle arrest.
Research into related thiazole and indazole structures provides insight into these apoptotic mechanisms. For instance, a series of researchgate.netnih.govthiazolo[4,5-e]isoindoles was found to have significant antiproliferative activity. The most active of these compounds caused cell cycle arrest at the G2/M phase and subsequently induced apoptosis in HeLa cervical cancer cells through the mitochondrial pathway. researchgate.netunipd.it This process is characterized by the disruption of microtubule dynamics, which act as spindle poisons, leading to mitotic catastrophe and apoptotic cell death. unipd.it Similarly, certain researchgate.netresearchgate.netoxazolo[5,4-e]indazoles, which share a fused indazole ring, trigger apoptosis by causing cell cycle arrest in the G2/M phase, which is accompanied by mitochondrial depolarization, the generation of reactive oxygen species (ROS), and cleavage of Poly (ADP-ribose) polymerase (PARP). researchgate.net
The induction of apoptosis is a tightly regulated process involving a cascade of specific proteins. Key players include caspases, which are proteases that execute the cell death program. mdpi.com Studies on pyrazole-indole hybrids, for example, demonstrated their ability to induce apoptosis in HepG2 liver cancer cells. This was confirmed by annexin (B1180172) V staining, which detects the externalization of phosphatidylserine—an early marker of apoptosis—and by observing a significant, seven-fold increase in the activity of caspase-3, a critical executioner caspase. acs.org Caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage and DNA fragmentation. mdpi.comacs.org
Furthermore, some indazole-based compounds act as sensitizers for TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), a protein that can selectively induce apoptosis in cancer cells. nih.gov TRAIL initiates apoptosis by binding to death receptors DR4 and DR5, which recruits the FADD adapter protein and activates the caspase cascade. nih.gov Certain novel indazole compounds were found to enhance TRAIL-induced cell death in resistant hepatocellular carcinoma cells. nih.gov In other cases, tetracyclic derivatives related to thiazoles have been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines by inhibiting the phosphorylation of the FLT3 kinase and its downstream signaling partners, leading to cell cycle arrest at the G1 phase and apoptosis. researchgate.net
Table 1: Apoptosis Induction by Thiazole/Indazole-Related Derivatives in Cellular Models
| Compound Class | Cellular Model | Key Mechanistic Findings | Citation |
|---|---|---|---|
| researchgate.netnih.govThiazolo[4,5-e]isoindoles | HeLa (cervical cancer) | Cell cycle arrest at G2/M phase; induction of apoptosis via the mitochondrial pathway. | researchgate.netunipd.it |
| researchgate.netresearchgate.netOxazolo[5,4-e]indazoles | Lymphoma cell lines | G2/M phase arrest; mitochondrial depolarization; generation of ROS; PARP cleavage. | researchgate.net |
| Pyrazole-Indole Hybrids | HepG2 (liver cancer) | Increased early and late apoptosis (27.51% vs 1.49% in control); 7-fold increase in caspase-3 activation. | acs.org |
| Tetracyclic Thiazolo-isoindole derivatives | MV4-11 (AML) | Reduction of FLT3 phosphorylation; cell cycle arrest at G1 phase; induction of apoptosis. | researchgate.net |
| Indazole-based compounds | Huh7 (hepatocellular carcinoma) | Synergistic effect with TRAIL to reduce cell viability. | nih.gov |
Modulation of Oxidative Stress Pathways in Cellular Systems
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in various pathologies and cellular processes, including apoptosis. aginganddisease.org Derivatives of this compound and related compounds can modulate these pathways, often linking oxidative stress directly to their therapeutic effects.
The generation of ROS is a documented consequence of the apoptotic activity of some related heterocyclic compounds. For example, the treatment of cancer cells with researchgate.netresearchgate.netoxazolo[5,4-e]indazoles was found to generate ROS, which accompanied mitochondrial depolarization and apoptosis. researchgate.net This suggests that the anticancer action of these compounds may be mediated, at least in part, by inducing a state of lethal oxidative stress within the tumor cells. ROS can damage cellular components like lipids, proteins, and DNA, and also act as signaling molecules to trigger the apoptotic cascade. aginganddisease.org
Cellular defense against oxidative stress involves a network of antioxidant enzymes and pathways. Key enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which decomposes hydrogen peroxide into water and oxygen. aginganddisease.orgmdpi.com The modulation of these enzymes is a potential mechanism of action for therapeutic compounds. While direct studies on this compound are limited, research on other natural and synthetic compounds shows that modulating these pathways can be protective in neurodegenerative disease models by raising the levels of SOD and catalase. aginganddisease.orgfrontiersin.org
Another crucial pathway in the cellular response to oxidative stress is the Nrf2 (Nuclear factor erythroid-2 related factor 2) pathway. aginganddisease.org Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. aginganddisease.org Phytochemicals like curcumin (B1669340) have been shown to activate the Nrf2/HO-1 signaling pathway, enhancing the cell's antioxidant capacity. mdpi.com The ability of thiazolo-indazole derivatives to interact with and modulate such protective pathways remains an area for further investigation. The interplay is complex, as low levels of ROS can trigger protective signaling, while high levels lead to overwhelming damage and cell death. aginganddisease.org
Table 2: Key Pathways and Biomarkers in Oxidative Stress
| Pathway/Biomarker | Function | Relevance to Thiazole/Indazole Derivatives | Citation |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Signaling molecules and agents of cellular damage. | Generated by researchgate.netresearchgate.netoxazolo[5,4-e]indazoles during apoptosis induction. | researchgate.net |
| Superoxide Dismutase (SOD) | Antioxidant enzyme converting superoxide to hydrogen peroxide. | A key biomarker for measuring oxidative stress modulation. | aginganddisease.orgfrontiersin.org |
| Catalase (CAT) | Antioxidant enzyme decomposing hydrogen peroxide. | Its activity can be altered by therapeutic compounds to manage oxidative stress. | aginganddisease.orgmdpi.com |
| Nrf2 Pathway | Master regulator of antioxidant response. | A potential target for modulating cellular defense against oxidative stress. | aginganddisease.org |
Antimicrobial and Antifungal Mechanisms at a Cellular Level
The thiazole and indazole scaffolds are present in numerous compounds exhibiting potent antimicrobial and antifungal properties. researchgate.netresearchgate.net Their mechanisms of action are diverse, targeting various essential cellular processes in pathogens.
One key antifungal mechanism identified for a class of spiro[indoline-3,2′-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives is the inhibition of chitin (B13524) synthase. ibmc.msk.ru Chitin is an essential structural component of the fungal cell wall, providing rigidity and protection. By inhibiting its synthesis, these compounds disrupt cell wall integrity, leading to cell lysis and death. This mechanism confers broad-spectrum antifungal activity against dermatophytes like Trichophyton rubrum and yeasts such as Candida albicans. ibmc.msk.ru
Another proposed mechanism for thiazole derivatives involves targeting bacterial enzymes crucial for survival. The sulfur atom within the thiazole ring is capable of coordinating with metal ions that serve as cofactors for essential microbial enzymes, thereby inactivating them. researchgate.net Furthermore, some thiazole-containing compounds function as inhibitors of DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are vital for bacterial DNA replication, recombination, and repair. Their inhibition prevents the bacteria from replicating their DNA and proliferating, ultimately leading to cell death. nih.gov
Indazole derivatives have also demonstrated a wide spectrum of antimicrobial activity against various bacterial and fungal strains. researchgate.netmdpi.com For example, certain 2H-indazoles have shown modest inhibitory activity against Gram-positive bacteria, including Enterococcus faecalis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The specific cellular targets for many of these indazole compounds are still under investigation but are thought to involve disruption of fundamental cellular pathways. researchgate.net
Table 3: Antimicrobial and Antifungal Mechanisms of Thiazole/Indazole Derivatives
| Compound Class | Target Organism(s) | Cellular Mechanism of Action | Citation |
|---|---|---|---|
| Spiro[indoline-3,2′-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives | Trichophyton rubrum, Candida albicans | Inhibition of chitin synthase, disrupting fungal cell wall synthesis. | ibmc.msk.ru |
| Thiazole derivatives | Bacteria | Inhibition of DNA gyrase and Topoisomerase IV, preventing DNA replication. | nih.govacs.org |
| Thiazole derivatives | Microbes | Coordination with metal ion cofactors of essential microbial enzymes. | researchgate.net |
| 2H-Indazole derivatives | Enterococcus faecalis, Staphylococcus aureus | Weak to modest inhibition; specific mechanism under investigation. | mdpi.com |
Vii. Future Research Directions and Emerging Paradigms for 7h Thiazolo 5,4 E Indazole Research
Development of Novel Synthetic Methodologies for Enhanced Diversity
The future of 7H-thiazolo[5,4-e]indazole chemistry lies in the development of more efficient and versatile synthetic routes that allow for the creation of large, structurally diverse compound libraries. Recent advancements have already moved beyond traditional multi-step approaches, favoring more streamlined processes.
A significant breakthrough has been the development of a one-pot synthesis for 2-aminothiazolo[5,4-e]indazoles, which offers high yields and a more practical alternative to older methods. nih.gov This approach provides a crucial advantage by enabling the synthesis of derivatives with a primary amino group at the C-2 position, a feature not readily accessible through previous routes. nih.gov This primary amine serves as a versatile chemical handle for further modifications.
Future research will likely focus on expanding upon these efficient foundations. Key strategies that are emerging include:
Post-synthesis Functionalization : The 2-amino group can be readily converted into other functional moieties. For instance, reaction with chloroacetyl chloride yields acetamide (B32628) derivatives. nih.govacs.org These acetamides are not merely final products but are valuable building blocks themselves, poised for further reactions like nucleophilic substitution to introduce a wide array of substituents. nih.govacs.org
Click Chemistry Integration : The conversion of chloroacetamide intermediates into azido-thiazolo[5,4-e]indazoles has been successfully demonstrated. nih.govacs.org These azido (B1232118) derivatives are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward attachment of diverse molecular fragments, such as the triazole moieties that have been incorporated to enhance biological activity. nih.gov
Scaffold Decoration : Researchers have successfully attached complex molecular groups, like carbazole (B46965), to the thiazolo[5,4-e]indazole core via nucleophilic substitution reactions. nih.govacs.org This demonstrates the scaffold's robustness and its capacity to support bulky and functionally rich substituents, paving the way for the design of compounds with multifaceted interaction capabilities.
| Methodology | Description | Key Intermediates | Potential for Diversity | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Efficient, high-yield synthesis of the core scaffold from substituted indazoles and potassium thiocyanate (B1210189). | 2-Aminothiazolo[5,4-e]indazoles | Provides a primary amine for extensive further functionalization. | nih.gov |
| Nucleophilic Acyl Substitution | Functionalization of the C-2 amino group using reagents like chloroacetyl chloride. | Thiazolo[5,4-e]indazol-2-yl)acetamide derivatives | Creates versatile building blocks for subsequent substitutions. | nih.govacs.org |
| Click Chemistry (CuAAC) | Reaction of azido-derivatives with terminal alkynes to form triazole-linked conjugates. | Azido-thiazolo[5,4-e]indazol derivatives | Allows for the modular and efficient introduction of a vast range of chemical entities. | nih.govacs.org |
| Nucleophilic Substitution | Attachment of moieties like carbazole to the acetamide side chain. | Carbazolo-thiazolo[5,4-e]indazole derivatives | Enables the incorporation of large, functional groups to explore specific biological interactions. | nih.govacs.org |
Integration of Advanced Computational Chemistry for Rational Design
The paradigm of drug discovery is increasingly shifting from high-throughput screening to rational, structure-based design. The integration of computational chemistry is a critical component of this evolution for this compound research. Molecular docking studies have already proven instrumental in guiding the synthetic efforts toward promising new compounds. nih.govacs.org
In the development of novel acetylcholinesterase (AChE) inhibitors, for example, molecular docking was employed to assess a virtual library of potential derivatives modified at the C-2 position of the thiazoloindazole core. nih.govacs.org This computational pre-screening identified compounds with the highest predicted binding affinity for the enzyme's active site, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov This approach not only conserves resources but also accelerates the discovery of potent inhibitors.
Future directions in this area will likely involve:
Advanced Simulation Techniques : Moving beyond static docking to include molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-protein complex over time.
Predictive ADMET Modeling : Employing in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds early in the discovery phase.
Quantum Mechanics/Molecular Mechanics (QM/MM) : Using hybrid methods to more accurately model reaction mechanisms and transition states, which can aid in the design of mechanism-based inhibitors or fine-tune electronic properties for optimal target engagement.
Exploration of New Biological Targets and Pathways
While research has successfully identified this compound derivatives as potent acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease, the structural features of this scaffold suggest it may have activity against a broader range of biological targets. nih.govacs.org The indazole and thiazole (B1198619) nuclei are privileged structures in medicinal chemistry, found in compounds targeting a wide variety of proteins and pathways. austinpublishinggroup.comresearchgate.net
Future research should aim to explore these untapped therapeutic possibilities. Based on the known activities of related heterocyclic systems, promising new areas of investigation include:
Protein Kinases : Many kinase inhibitors feature indazole or thiazole cores. tandfonline.com Screening this compound libraries against panels of kinases, such as those implicated in cancer (e.g., FLT3, EGFR) or inflammatory diseases, could uncover novel inhibitors. tandfonline.combohrium.com
Topoisomerases : DNA topoisomerases are validated targets for anticancer drugs. tandfonline.com Given that related thiazole-fused heterocycles have shown inhibitory activity against Topoisomerase II, this represents a viable avenue for exploration. tandfonline.com
G-Protein Coupled Receptors (GPCRs) : Indazole derivatives have been developed as ligands for various GPCRs, including serotonin (B10506) and cannabinoid receptors. austinpublishinggroup.com The this compound scaffold could be decorated with appropriate pharmacophoric groups to target specific GPCRs involved in neurological or metabolic disorders.
Adenosine (B11128) Receptors : Closely related thiazolo[5,4-d]pyrimidine (B3050601) compounds have been identified as potent antagonists of adenosine A1 and A2A receptors, which are targets for neurodegenerative and inflammatory conditions. nih.gov This suggests that the this compound core may also be amenable to targeting this receptor family.
Q & A
Q. Q1. What are the primary synthetic routes for 7H-thiazolo[5,4-e]indazole derivatives, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclization and functionalization strategies. A common approach is the Williamson reaction, which enables the introduction of aryl substituents at the 3-position of the thiazolo-triazinone core (e.g., derivatives 6a-6g) . For greener methodologies, a one-pot synthesis in morpholine hydrosulfate ([Hnhm]HSO₄) ionic liquid has been reported, offering advantages such as reduced solvent use and higher catalytic efficiency. Key parameters for optimization include reaction time (4–8 hours), temperature (reflux conditions), and stoichiometry of intermediates .
Structural Characterization
Q. Q2. Which analytical techniques are critical for confirming the structure of this compound derivatives?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying regiochemistry and substitution patterns, particularly distinguishing between thiazole and indazole protons. Infrared (IR) spectroscopy identifies functional groups like C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹). Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity (>95%) . For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen-bonding interactions .
Biological Activity Profiling
Q. Q3. How is acetylcholinesterase (AChE) inhibitory activity evaluated for these derivatives, and what thresholds indicate promising candidates?
The Ellman colorimetric assay is the gold standard for AChE inhibition studies. It measures thiocholine production via absorbance at 412 nm, with % inhibition calculated relative to a control. Compounds showing >50% inhibition at 10 μM are considered active, with IC₅₀ values further determined through dose-response curves . Advanced studies correlate activity with dual binding to AChE’s catalytic active site (CAS) and peripheral anionic site (PAS), validated via molecular docking .
Advanced Data Interpretation
Q. Q4. How should researchers resolve contradictions between in silico predictions and experimental AChE inhibition data?
Discrepancies often arise from incomplete docking models (e.g., neglecting protein flexibility or solvent effects). To address this:
- Use ensemble docking with multiple AChE conformations.
- Validate docking scores with Molecular Dynamics (MD) simulations to assess binding stability.
- Cross-reference with structure-activity relationship (SAR) data to identify substituents (e.g., electron-withdrawing groups at the 3-position) that enhance CAS/PAS interactions .
Computational Design Strategies
Q. Q5. What computational tools are recommended for designing novel this compound analogs with enhanced bioactivity?
- Molecular Docking (AutoDock Vina, Glide): Predict binding modes to AChE’s CAS/PAS pockets.
- QSAR Models: Utilize descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics.
- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize stable, reactive intermediates .
- MD Simulations (GROMACS): Assess ligand-protein complex stability over nanosecond timescales .
Green Chemistry Approaches
Q. Q6. How can ionic liquids improve the sustainability of synthesizing thiazoloindazole derivatives?
Morpholine hydrosulfate ([Hnhm]HSO₄) acts as both solvent and catalyst, enabling one-pot reactions with:
- Reduced Waste: Eliminates traditional solvents like DMF or THF.
- Reusability: The ionic liquid can be recycled ≥3 times without significant loss in yield .
- Energy Efficiency: Reactions proceed at mild temperatures (80–100°C) compared to conventional methods.
Structure-Activity Relationship (SAR) Studies
Q. Q7. Which structural modifications most significantly impact AChE inhibition?
- 3-Substituents: Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance PAS binding via π-π stacking.
- Core Rigidity: Planar thiazolo-triazinone scaffolds improve CAS affinity by reducing conformational entropy.
- Electron-Deficient Moieties: Nitro or cyano groups at the 5-position increase electrophilic interactions with AChE’s catalytic triad .
Troubleshooting Synthetic Challenges
Q. Q8. How can researchers address low yields in the cyclization step of thiazoloindazole synthesis?
- Catalyst Screening: Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TsOH) to accelerate cyclization.
- Solvent Optimization: Switch from polar aprotic (DMF) to ionic liquids to stabilize transition states.
- Microwave Assistance: Reduce reaction time from hours to minutes while improving yield by 15–20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
